3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide
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Overview
Description
3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide is an organic compound that features a boron-containing dioxaborolane group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with an ethoxy group and a dioxaborolane moiety.
Amidation Reaction: The functionalized pyridine intermediate is then reacted with an appropriate amine to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s boron-containing moiety makes it a potential candidate for drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity . This interaction can affect various cellular pathways and processes, making the compound useful in biological research and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The presence of both the ethoxy group and the propanamide moiety, along with the boron-containing dioxaborolane, allows for versatile chemical modifications and interactions .
Properties
Molecular Formula |
C16H25BN2O4 |
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Molecular Weight |
320.2 g/mol |
IUPAC Name |
3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide |
InChI |
InChI=1S/C16H25BN2O4/c1-6-21-10-8-14(20)19-12-7-9-18-13(11-12)17-22-15(2,3)16(4,5)23-17/h7,9,11H,6,8,10H2,1-5H3,(H,18,19,20) |
InChI Key |
LDGNUQOREUCISO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)CCOCC |
Origin of Product |
United States |
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